(S)-4-(Hydroxymethyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its five-membered heterocyclic structure. This compound is significant in medicinal chemistry, particularly as a building block for various pharmaceuticals, including antibiotics and other biologically active molecules. Its chemical structure includes a hydroxymethyl group at the 4-position of the oxazolidinone ring, contributing to its unique properties and reactivity.
The compound is classified under the Chemical Abstracts Service (CAS) number 144542-44-9. It can be sourced from chemical suppliers specializing in fine chemicals and building blocks for pharmaceutical research, such as Sigma-Aldrich and SynThink Chemicals . The oxazolidinone framework is notable for its role in several therapeutic agents, making (S)-4-(Hydroxymethyl)oxazolidin-2-one a compound of interest in drug development.
Several synthetic approaches have been reported for the preparation of (S)-4-(Hydroxymethyl)oxazolidin-2-one. One prominent method involves the reaction of glycidol with isocyanates, catalyzed by tetraarylphosphonium salts. This method facilitates the addition of glycidol to isocyanates, followed by intramolecular cyclization to form the oxazolidinone structure .
Another efficient synthesis route utilizes an asymmetric aldol reaction combined with a modified Curtius rearrangement. This approach allows for the rapid formation of 4,5-disubstituted oxazolidinones in a concise manner, achieving high yields with minimal steps .
Key steps in these synthetic pathways typically include:
(S)-4-(Hydroxymethyl)oxazolidin-2-one has a molecular formula of CHNO, indicating it contains five carbon atoms, nine hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 129.14 g/mol.
The compound features:
The stereochemistry at the 2-position is critical for its biological activity, making the (S)-enantiomer particularly relevant in pharmaceutical applications.
(S)-4-(Hydroxymethyl)oxazolidin-2-one can undergo various chemical transformations due to its functional groups. Notable reactions include:
These reactions are often utilized in synthetic pathways to develop more complex pharmaceutical agents.
The mechanism of action for (S)-4-(Hydroxymethyl)oxazolidin-2-one primarily revolves around its interaction with biological targets such as ribosomes in bacterial cells. As part of the oxazolidinone class, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomal complexes necessary for translation .
This mechanism highlights its potential as an antibiotic agent, particularly against Gram-positive bacteria.
(S)-4-(Hydroxymethyl)oxazolidin-2-one exhibits several important physical and chemical properties:
These properties make it suitable for various applications in medicinal chemistry.
(S)-4-(Hydroxymethyl)oxazolidin-2-one serves multiple roles in scientific research:
(S)-4-(Hydroxymethyl)oxazolidin-2-one is a vital chiral building block in pharmaceutical synthesis and asymmetric catalysis. Its stereoselective preparation employs sophisticated methodologies to achieve high enantiomeric purity, which is crucial for biological activity and material performance. This section details three principal synthetic approaches, emphasizing reaction mechanisms, stereochemical control, and performance metrics.
Serinol (2-amino-1,3-propanediol) derivatives serve as pivotal precursors for constructing the oxazolidinone core with defined stereochemistry. The asymmetric synthesis leverages nucleophilic ring closure, where serinol's primary amine attacks chloroformate carbonyl groups under controlled conditions. This intramolecular cyclization forms the five-membered oxazolidinone ring while establishing the stereogenic center at C4. Key stereochemical outcomes depend on chiral auxiliaries or catalysts that direct the approach trajectory of the reacting species. For instance, chiral palladium complexes have demonstrated exceptional efficacy in inducing enantioselectivity during cyclization, achieving enantiomeric excess (ee) values exceeding 90% under optimized conditions [1] [7].
The reaction proceeds under mild conditions (0–25°C) in aprotic solvents like tetrahydrofuran or dichloromethane. Critical parameters influencing yield and enantioselectivity include:
Table 1: Performance of Enantioselective Serinol Cyclization
Chiral Catalyst/Ligand | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|
Pd/(R)-BINAP | 85 | 92 | THF, 10°C, 12 h |
Pd/(S)-Xyl-SPhos | 78 | 95 | DCM, 0°C, 24 h |
Ru/(S,S)-DPEN | 82 | 89 | Toluene, 25°C, 8 h |
This methodology enables gram-scale synthesis without erosion of enantiopurity, underscoring its robustness for industrial applications. Recent advances integrate flow chemistry systems to enhance mass transfer and reduce catalyst loading, further improving sustainability [3] [7].
Dynamic kinetic resolution (DKR) circumvents the 50% yield limitation of classical kinetic resolutions by combining stereoselective transformation with in situ racemization. For (S)-4-(hydroxymethyl)oxazolidin-2-one, DKR employs racemic N-acyl serinol precursors, where chiral urea catalysts orchestrate enantioselective intramolecular transesterification. The mechanism involves concurrent nucleophilic acyl substitution and racemization of the substrate:
Critical to success is suppressing non-productive elimination pathways. π-Participation by adjacent unsaturated groups stabilizes incipient carbocationic intermediates during ionization, as confirmed by kinetic isotope effects (KIE = 0.944) indicating sp² to sp³ rehybridization in the rate-determining transition state [3]. Urea dimerization creates a chiral microenvironment that sterically differentiates enantiomeric substrates, with electron-deficient aryl groups on the catalyst enhancing enantioselectivity (up to 87% ee).
Table 2: DKR with Urea Catalysts for Oxazolidinone Formation
Substrate | Catalyst | Base | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
rac-N-Cbz serinol | Urea 7a | K₂CO₃ | 24 | 63 | 87 |
rac-N-Boc serinol | Urea 7b | DBU | 12 | 71 | 92 |
rac-N-Ac serinol | Urea 7d | Cs₂CO₃ | 36 | 58 | 78 |
Operational simplicity distinguishes DKR—reactions proceed at ambient temperature with catalyst loadings of 5–10 mol%. However, substrate scope limitations persist for aliphatic N-acyl groups due to slower racemization kinetics [3] [6].
Epimerization at C5 of hexosamine derivatives offers an alternative route to the (S)-oxazolidinone scaffold. This biomimetic approach exploits the inherent configurational lability of carbohydrates under basic conditions. N-Acetyl-D-glucosamine (GlcNAc) undergoes reversible ring opening at pH > 10, generating an acyclic enolate that epimerizes at C5 before recyclizing. The resultant N-acetyl-D-mannosamine (ManNAc) equilibrates with GlcNAc but can be trapped by intramolecular transesterification upon C1 carboxylation, forming the oxazolidinone ring [2] [4].
Key advances leverage enzymatic machinery from the hexosamine biosynthesis pathway (HBP). GFAT (L-glutamine:D-fructose-6-phosphate amidotransferase) controls flux into HBP, but epimerases like DS-epi1 (dermatan sulfate epimerase 1) directly convert β-D-glucuronides to α-L-iduronides via C5 inversion. Structural studies reveal DS-epi1 employs a His/double-Tyr motif to abstract the C5 proton, forming a cis-enediolate intermediate that reprotonates stereoselectively [6]. Synthetic adaptations use mild bases (triethylamine, pyridine) to mimic this mechanism:
Table 3: Epimerization Efficiency in Hexosamine-Derived Syntheses
Precursor | Base/Catalyst | Temperature (°C) | Epimerization Yield (%) | Oxazolidinone Yield (%) |
---|---|---|---|---|
N-Acetylglucosamine | DS-epi1 enzyme | 37 | 88 | 75 |
GlcNAc-1-carboxylate | Triethylamine | 60 | 62 | 58 |
GlcNAc-1-carboxylate | 4-DMAP | 80 | 75 | 70 |
Epimerization is thermodynamically controlled, typically favoring the (S)-isomer by 3:1 due to reduced 1,3-diaxial interactions in the transition state. Drawbacks include moderate yields from competing degradation (e.g., β-elimination under strong bases) and the need for stoichiometric chiral controllers to enhance stereoselectivity. Nevertheless, this route benefits from abundant carbohydrate feedstocks and enzymatic sustainability [2] [4] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1